molecular formula C32H52O2 B197923 Taraxasterol acetate CAS No. 6426-43-3

Taraxasterol acetate

Cat. No.: B197923
CAS No.: 6426-43-3
M. Wt: 468.8 g/mol
InChI Key: SFEUTIOWNUGQMZ-ZHLOSDGBSA-N
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Description

Taraxasterol acetate, also known as taraxerol acetate, is a natural product belonging to the class of triterpenoids. It is primarily found in the common dandelion (Taraxacum officinale) plant. As a crystalline solid, it appears colorless or slightly yellow and possesses a distinct odor. At room temperature, it is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) .

Mechanism of Action

Taraxasterol acetate, also known as Taraxasteryl acetate, is a bioactive triterpenoid found in dandelion, a member of the family Asteraceae . This compound has been shown to have significant preventive and therapeutic effects in various ailments, including liver damage, gastritis, colitis, arthritis, pneumonia, tumors, and immune system diseases .

Target of Action

This compound primarily targets RNF31 , a protein that functions as an oncogene . RNF31 overexpression has been associated with poorer survival in colorectal cancer patients . This compound also interacts with p53 , a protein that plays a crucial role in preventing cancer .

Mode of Action

This compound inhibits cell growth by promoting the degradation of RNF31 protein through the activation of autophagy . It also alleviates p53 degradation, which is inhibited by MG132 . A series of co-immunoprecipitation assays revealed that RNF31 interacts with p53 and promotes p53 ubiquitination and degradation .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits oxidative stress by increasing the activity of the CYP2E1/Nrf2/HO-1 pathway in animal models of ethanol and high-fat diet-induced liver injury . It also impacts several aspects of inflammatory action by reducing the levels of inflammatory cytokines, including TNF-α and IL-6, and reducing serum levels of inflammatory mediators NO and PGE₂ through inhibiting NF-κB and MAPK signaling pathways .

Pharmacokinetics

More animal and clinical studies are required to understand the metabolism, bioavailability, and safety of this compound .

Result of Action

This compound suppresses cell proliferation and boosts cell apoptosis . It has anti-inflammatory, anti-oxidative, and anti-carcinogenic properties . It may also have effects on inhibiting the inflammatory response induced by glial cells and potentially protective effect on neuronal death caused by abnormal activation of glial cells in neurodegenerative diseases .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the plant dandelion, which is a source of taraxasterol, is widely distributed in the warmer temperate zones of the Northern Hemisphere . The production of taraxasterol in transgenic tobacco plants was found to be different among leaf, stem, and root .

Biochemical Analysis

Biochemical Properties

Taraxasterol acetate has been reported to exhibit anti-inflammatory, anti-oxidative, and anti-carcinogenic properties . It interacts with various enzymes and proteins, such as the CYP2E1/Nrf2/HO-1 pathway, to inhibit oxidative stress . The compound also plays a central role in the regulation of inflammatory signaling pathways by acting on kinases and transcription factors, such as NF-κB, c-Jun, c-Fos, and nuclear factor of activated T cell (NFAT), and by inhibiting the production of IL-1β and TNF-α .

Cellular Effects

This compound has been shown to significantly inhibit the proliferation of tumor cells . It promotes apoptosis and reduces cell migration and angiogenesis . In colorectal cancer, it targets the RNF31/p53 axis to inhibit cell proliferation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It facilitates RNF31 degradation by activating autophagy . It also interacts with p53 and promotes p53 ubiquitination and degradation . Moreover, it inhibits oxidative stress by increasing the activity of the CYP2E1/Nrf2/HO-1 pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound significantly inhibits the proliferation of ovarian cancer cells, promotes apoptosis, and reduces cell migration and angiogenesis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that Taraxasterol (2.5–10 mg/kg) inhibited oxidative stress by increasing the activity of the CYP2E1/Nrf2/HO-1 pathway in animal models of ethanol and high-fat diet-induced liver injury .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized by the cyclization of 2,3-oxidosqualene . It interacts with various enzymes and cofactors, including those involved in the CYP2E1/Nrf2/HO-1 pathway .

Preparation Methods

The general method for preparing taraxasterol acetate involves extraction from the dandelion plant. Here are the steps:

    Extraction: Dandelion plant material is added to an appropriate organic solvent (e.g., ethanol).

    Extraction or Infusion: The mixture is subjected to extraction or infusion to obtain the crude extract.

    Solvent Evaporation: The solvent is evaporated to yield a concentrated extract.

    Further Purification: Additional purification steps (such as solvent extraction or chromatography) are performed to isolate this compound.

Chemical Reactions Analysis

Taraxasterol acetate can undergo various chemical reactions:

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions can occur. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions include derivatives of this compound.

Comparison with Similar Compounds

Taraxasterol acetate can be compared with other related compounds. While I don’t have a specific list of similar compounds, its uniqueness lies in its natural origin and diverse biological activities.

Remember that safety precautions should be followed when handling this compound due to its chemical properties. Good ventilation and protective measures are essential during its use.

Properties

IUPAC Name

[(3S,4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3/t21-,23-,24+,25-,26+,27-,29-,30+,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEUTIOWNUGQMZ-ZHLOSDGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6426-43-3
Record name Taraxasteryl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6426-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taraxasteryl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006426433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TARAXASTEROL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F07Z33516
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Taraxasteryl acetate, also known as Taraxasterol acetate, has a molecular formula of C32H52O2 and a molecular weight of 468.77 g/mol. [, , , , ]

A: Researchers utilize a variety of spectroscopic techniques to characterize Taraxasteryl acetate, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , , , ]

A: Taraxasteryl acetate is found in various plant species, including Echinops echinatus [], Scorzonera veratrifolia [], Scolymus hispanicus [], Pluchea indica [], Sonchus asper [], Podospermum species [], Pergularia tomentosa [], Cynara cardunculus [], Vernonia chalybaea [], Laggera pterodonta [], Lactuca raddeana [], Gochnatia polymorpha subsp. floccosa [], Echinops spinosissimus subsp. spinosus [], Taraxacum mongolicum [], Cirsium setosum [], Echinops gmelini [], Hemistepta lyrata [], Youngia japonica [], Ceropegia driophila [], Elateriospermum tapos [], Gnaphalium affine [], Ligularia xanthotricha [], Rumex hastatus [], Cynanchum officinale [], Cirsium leucopsis [], Carduus getulus [], Centipeda minima [], Seriphidium terrae-albae [], Ainsliaea glabra [], Hibiscus trionum [], Calotropis gigantea [], Inula britannica subsp. japonica [], Crepis tectorum [], Crepis turczanilwii [], and Inula viscosa [].

A: The yield of Taraxasteryl acetate varies depending on the plant species, extraction method, and plant part used. For instance, the benzine extract of Sonchus asper can yield up to 21% Taraxasteryl acetate. [] The n-hexane extract of Echinops spinosissimus subsp. spinosus flower heads showed Taraxasteryl acetate as a major terpenoid component. []

A: Studies have shown that Taraxasteryl acetate exhibits various biological activities, including anti-inflammatory [, , , ], antibacterial [, ], and potential chemoprotective/chemopreventive effects. [] Research suggests a possible lithuretic activity for this compound. [] It also demonstrates a preventive effect on experimental hepatitis in vivo. []

A: Although the exact mechanism is still under investigation, studies suggest that Taraxasteryl acetate may exert its anti-inflammatory effect by inhibiting peritoneal leukocyte infiltration, a key process in the inflammatory response. [] Further research is needed to fully understand its molecular targets and downstream effects.

ANone: Limited information is available regarding the stability of Taraxasteryl acetate under different conditions. Future research should focus on assessing its stability profile under various temperature, pH, and storage conditions. This information is crucial for developing stable formulations with optimal shelf-life.

A: High-performance liquid chromatography (HPLC) is commonly employed for both qualitative and quantitative analysis of Taraxasteryl acetate in plant extracts and formulations. [] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another valuable tool for identifying and quantifying this compound. [, ]

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